molecular formula C8H5ClN2O B2681971 4-chloro-1,2-dihydro-1,5-naphthyridin-2-one CAS No. 95474-59-2

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one

Cat. No.: B2681971
CAS No.: 95474-59-2
M. Wt: 180.59
InChI Key: GEROIKVOSVNCRS-UHFFFAOYSA-N
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Description

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 4 and a carbonyl group at position 2.

Mechanism of Action

Target of Action

The primary targets of 4-chloro-1H-1,5-naphthyridin-2-one are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which have been found to exhibit diverse biological activities . .

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption , which could impact its bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-chloro-1H-1,5-naphthyridin-2-one is not well-documented. Some factors that could potentially influence its action include temperature, pH, and the presence of other compounds. For instance, one source suggests that it should be stored in an inert atmosphere at 2-8°C , indicating that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,2-dihydro-1,5-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another approach includes the condensation of 4-chloro-1,5-naphthyridine with appropriate reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups replacing the chlorine atom or modifications at other positions on the ring .

Scientific Research Applications

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,5-naphthyridine: A parent compound with similar structural features but without the chlorine and carbonyl groups.

    4-chloro-1,5-naphthyridine: Similar structure but lacks the carbonyl group at position 2.

    1,8-naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8.

Uniqueness

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one is unique due to the presence of both a chlorine atom and a carbonyl group, which confer distinct chemical reactivity and potential biological activities. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROIKVOSVNCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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